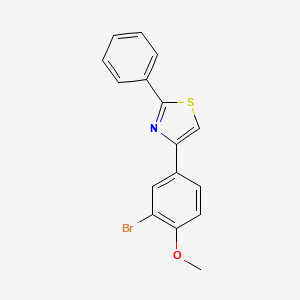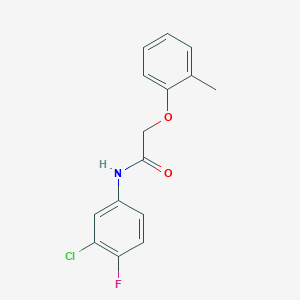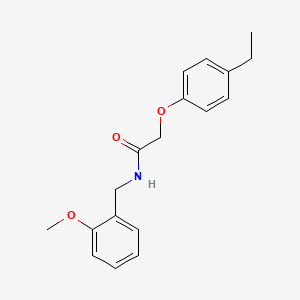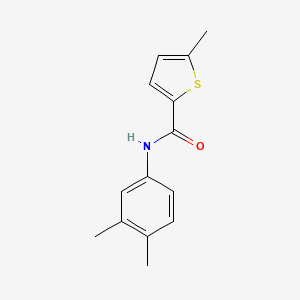![molecular formula C16H19N3O2 B5771898 ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate](/img/structure/B5771898.png)
ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate (EMPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EMPP is a pyrazole derivative that has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce blood glucose levels in diabetic rats and improve cognitive function in Alzheimer's disease models. ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate has been shown to have a good safety profile and does not cause significant toxicity or adverse effects in animal studies.
実験室実験の利点と制限
Ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate has several advantages for laboratory experiments, including its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate has some limitations, including its poor solubility in water and limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods.
将来の方向性
There are several future directions for research on ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate. One area of research is the development of novel delivery methods to improve its bioavailability and efficacy. Another area of research is the investigation of its potential use in the treatment of neurological disorders. ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate may also be useful in the development of new anti-inflammatory drugs with improved safety profiles. Overall, ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate has shown promising results in various studies and has the potential to be a valuable tool in the field of medicine.
合成法
Ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate can be synthesized using various methods, including the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acrylate in the presence of a base such as potassium carbonate. Other methods include the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl 2-bromoacrylate or ethyl 2-chloroacrylate. These methods have been optimized to produce high yields of ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate with purity greater than 95%.
科学的研究の応用
Ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
特性
IUPAC Name |
ethyl (E)-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-21-16(20)11-12(2)17-15-10-13(3)18-19(15)14-8-6-5-7-9-14/h5-11,17H,4H2,1-3H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKHDRMDNFJXGS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC(=NN1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CC(=NN1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methylphenyl)benzamide](/img/structure/B5771820.png)


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5771844.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5771852.png)
![methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771857.png)



![3-{2-[(4-tert-butylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5771892.png)


